RGD peptide (GRGDNP) (TFA) is a synthetic peptide composed of a sequence of amino acids: glycine, arginine, glycine, aspartic acid, asparagine, and proline. This peptide is particularly recognized for its role in inhibiting integrin-ligand interactions, which are critical for various cellular processes such as adhesion, migration, growth, and differentiation. The RGD motif is a well-characterized sequence that binds to integrins, a family of receptors that mediate cell-extracellular matrix interactions. The peptide's ability to disrupt these interactions makes it valuable in both research and therapeutic contexts .
RGD peptide (GRGDNP) (TFA) can be synthesized through various methods, with solid-phase peptide synthesis being the most common. It is classified under bioactive peptides and is primarily used in research applications focused on cell biology and biochemistry. The trifluoroacetate salt form (TFA) enhances its solubility and stability during storage and handling .
The synthesis of RGD peptide (GRGDNP) (TFA) predominantly employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial settings, automated synthesizers enhance efficiency and consistency in peptide production. Quality control measures ensure that the final product meets stringent specifications for yield and purity .
The molecular formula of RGD peptide (GRGDNP) (TFA) is , with a molecular weight of approximately 728.63 g/mol. The structure features a sequence that includes critical functional groups necessary for its biological activity .
RGD peptide (GRGDNP) (TFA) can undergo various chemical reactions:
Common reagents include:
RGD peptide (GRGDNP) (TFA) functions by binding to integrin receptors on cell surfaces, specifically integrin α5β1. This interaction inhibits the binding of integrins to the extracellular matrix, disrupting cell adhesion and migration processes. Additionally, it induces apoptosis by promoting conformational changes that enhance pro-caspase-3 activation and autoprocessing .
RGD peptide (GRGDNP) (TFA) has several scientific applications:
The RGD peptide (GRGDNP) (TFA) (Glycine-Arginine-Glycine-Aspartic acid-Asparagine-Proline trifluoroacetate salt) achieves targeted inhibition of integrins αvβ3 and αvβ5 through precise molecular recognition elements. The central Arginine-Glycine-Aspartic acid (RGD) motif serves as the minimal recognition sequence for these integrins, binding at the interface between the α and β subunits. Molecular dynamics simulations reveal that the Aspartic acid residue coordinates directly with the metal ion-dependent adhesion site (MIDAS) in the β subunit (Mg²⁺ in physiological conditions), forming bidentate bonds that contribute ~40% of the total binding energy [6] [8]. The flanking Glycine-Asparagine-Proline residues impose conformational constraints that optimize the spatial orientation of the RGD triad, enhancing interaction complementarity with the specificity-determining loop (SDL) of αvβ3 [6].
Table 1: Binding Affinity of GRGDNP for Key Integrins
Integrin Subtype | Primary Ligand | IC₅₀ (μM) | Binding Determinants |
---|---|---|---|
αvβ3 | Vitronectin | 0.2 - 0.5 | Asp-MIDAS coordination, Arg-αv salt bridges |
αvβ5 | Vitronectin | 0.5 - 1.0 | Moderate Asp-MIDAS affinity, weaker αv interaction |
α5β1 | Fibronectin | 5.0 - 10.0 | Secondary hydrophobic interactions |
αIIbβ3 | Fibrinogen | >100 | Minimal recognition |
Comparative studies demonstrate the trifluoroacetate counterion enhances solubility without perturbing the peptide's bioactive conformation. The linear hexapeptide structure exhibits lower affinity (Kd ~10⁻⁷ M) compared to constrained cyclic RGD analogs (Kd ~10⁻⁹ M) due to greater conformational flexibility and entropic penalty upon binding [6] [7]. Nevertheless, GRGDNP maintains selective inhibition of αvβ3/αvβ5 over αIIbβ3 (>200-fold selectivity), attributable to steric incompatibility with the αIIb subunit's hydrophobic pocket [4] [8].
RGD peptide (GRGDNP) (TFA) induces caspase-3-dependent apoptosis through integrin-mediated disruption of survival signaling. In suspended cells, GRGDNP binding to αvβ3/αvβ5 triggers unligated integrin clustering, inducing conformational changes that activate caspase-3 via two distinct pathways:
Direct Activation Mechanism: Integrin clustering recruits procaspase-3 through adapter proteins (including FAK and paxillin), facilitating its autocatalytic cleavage. Biochemical assays show a 3.8-fold increase in caspase-3 activity within 3 hours of GRGDNP (300 μg/mL) treatment in oxygen-glucose deprived neurons, independent of mitochondrial effectors [1] [8]. Hydrogen-deuterium exchange mass spectrometry reveals GRGDNP binding exposes the integrin β3 cytoplasmic domain, creating a scaffold for procaspase-3 dimerization and autoprocessing [4].
Indirect Mitochondrial Pathway: Sustained integrin antagonism (≥6 hours) downregulates Bcl-2 expression and promotes cytochrome c release. This secondary effect amplifies caspase-3 activation by 8.2-fold through apoptosome-mediated cleavage, as demonstrated in endothelial progenitor cells treated with 1,000 μM GRGDNP [4] [8]. The dual-pathway activation is critically dependent on the absence of extracellular matrix (ECM) engagement – in adherent cells, GRGDNP competitively inhibits endogenous ligand binding, inducing anoikis through deprivation of survival signals [1] [8].
Table 2: Apoptotic Signaling Kinetics Induced by GRGDNP
Time Post-Treatment | Primary Pathway | Caspase-3 Activity (Fold Increase) | Key Molecular Events |
---|---|---|---|
0-3 hours | Direct activation | 3.8 ± 0.4 | Integrin clustering, procaspase-3 dimerization |
3-6 hours | Direct + mitochondrial | 6.1 ± 0.7 | Bcl-2 downregulation, cytochrome c release |
>6 hours | Mitochondrial amplification | 8.2 ± 1.1 | Apoptosome assembly, executioner caspase cascade |
Steered molecular dynamics (SMD) simulations elucidate how GRGDNP competitively disrupts integrin-ECM interactions with nanoscale precision. The dissociation pathway of GRGDNP from αvβ3 reveals three distinct phases:
Initial Rupture: The Aspartic acid-carboxylate group detaches from the MIDAS Mg²⁺ ion at 8-10 Å displacement, requiring 120-150 pN force. This step contributes 60% of the total unbinding energy barrier due to strong electrostatic coordination [6].
Secondary Interactions: Arginine side chain separation from Aspartate 218 and Aspartate 150 of the β-propeller domain occurs at 12-15 Å displacement (50-70 pN). The glycine-flanked flexible backbone facilitates simultaneous maintenance of partial contacts during this phase [6] [8].
Complete Dissociation: Final separation beyond 18 Å involves disruption of hydrophobic contacts with the specificity-determining loop, requiring only 20-30 pN. The total dissociation time for GRGDNP (1.8 ± 0.3 ns) exceeds that of native fibronectin (1.2 ± 0.2 ns) due to the absence of synergistic binding domains like fibronectin's PHSRN motif [3] [6].
Table 3: Free Energy Contributions to GRGDNP-Integrin Binding
Interaction Type | Energy Contribution (kcal/mol) | Residues/Atoms Involved | Biological Consequence |
---|---|---|---|
Asp-MIDAS coordination | -15.7 ± 1.2 | Asp-Mg²⁺ | Primary anchoring point |
Salt bridges | -8.3 ± 0.9 | Arg-D218/D150 | Binding specificity |
Van der Waals | -4.2 ± 0.5 | Gly/Pro with SDL | Complex stabilization |
Solvent entropy | +10.1 ± 1.5 | Water displacement | Major binding penalty |
In physiological environments, competitive efficacy is modulated by adsorbed serum proteins. On hydroxyapatite surfaces (simulating bone implants), GRGDNP functionalization (50 μM) reduced mesenchymal stem cell adhesion by 40% compared to serum-coated controls, demonstrating interference with native fibronectin/vitronectin binding [3]. This paradoxical inhibition arises because GRGDNP occupies integrin binding sites without providing the cooperative signals from full-length ECM proteins, effectively creating a dominant-negative effect. The inhibition constant (Ki = 5.0 μM for α5β1) enables effective displacement of fibronectin (Kd = 1.2 μM) at therapeutic concentrations, validating its utility as a mechanotransduction disruptor in stretch-induced IL-6 expression studies [1] [3] [8].
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